molecular formula C21H18FN3O3S B2454891 ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536712-08-0

ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2454891
CAS No.: 536712-08-0
M. Wt: 411.45
InChI Key: WSVMQUMBHFFBET-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVMQUMBHFFBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate, also known by its CAS number 534593-83-4, is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22FN5O4S2C_{24}H_{22}FN_5O_4S_2, with a molecular weight of 527.6 g/mol. The compound features a complex structure that includes a fluorophenyl group and a pyrimidine ring, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine ring followed by the introduction of the ethyl thioester group. Detailed synthetic pathways can be found in literature focusing on related pyrimidine derivatives .

Biological Activity

1. Anticancer Activity:
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to target various cancer cell lines effectively. This compound is hypothesized to exhibit similar mechanisms due to its structural analogies .

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μM)Reference
COX-II Inhibition0.52
Anticancer (various)Varies
Kinase InhibitionModerate

2. Enzyme Inhibition:
The compound has been evaluated for its inhibitory effects on various enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR). The IC50 values for these activities suggest that it may serve as a lead compound for further development as an anti-inflammatory or anticancer agent .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of ethyl derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: COX-II Inhibition
In another study focusing on anti-inflammatory properties, ethyl derivatives were tested for COX-II inhibition. The findings indicated that this compound showed promising results with an IC50 value comparable to established COX inhibitors like Celecoxib .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate exhibit promising anticancer properties. The pyrimidoindole structure is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways.

Case Study : A study demonstrated that derivatives of pyrimidoindoles showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties and warrant further investigation for potential therapeutic use against cancers such as breast and lung cancer .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the treatment of inflammatory diseases.

Research Findings : Molecular docking studies have suggested that this compound could effectively bind to the active site of 5-LOX, potentially leading to the development of new anti-inflammatory drugs .

Structure and Interactions

The structural integrity of this compound allows for various interactions at the molecular level:

Structural Feature Description
Pyrimidine Ring Facilitates interactions with biological targets
Thioether Group Enhances lipophilicity and cellular uptake
Fluorophenyl Substituent Modulates electronic properties and enhances binding affinity

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Notes
Acidic (HCl/H₂SO₄, reflux)2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoic acidEster-to-acid conversion with potential decarboxylation at high temperatures.
Basic (NaOH/KOH, aqueous)Sodium/potassium salt of the corresponding carboxylic acidSaponification followed by acidification yields the free acid.

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the pyrimidoindole ring and electron-withdrawing effects of the 4-fluorophenyl group.

  • The thioether group remains stable under mild hydrolysis conditions but may oxidize in strongly acidic environments .

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation:

Oxidizing Agent Products Conditions
H₂O₂ (30%)Sulfoxide (-SO-) derivativeRoom temperature, 12–24 hrs.
mCPBA (meta-chloroperbenzoic acid)Sulfone (-SO₂-) derivativeDichloromethane, 0°C to RT, 6–8 hrs.

Key Findings :

  • Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₄).

  • Over-oxidation to sulfone irreversibly alters electronic properties, impacting biological activity .

Nucleophilic Substitution

The ethyl ester group participates in transesterification:

Nucleophile Products Conditions
MethanolMethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoateAcid catalysis (H₂SO₄), reflux.
Amines (e.g., NH₃)Amide derivativesHigh-pressure conditions, 80–100°C .

Key Findings :

  • Transesterification efficiency correlates with alcohol nucleophilicity and reaction temperature.

  • Amidation requires harsh conditions due to steric hindrance from the pyrimidoindole system .

Electrophilic Aromatic Substitution

The pyrimidoindole core undergoes substitution at activated positions:

Reagent Position Modified Products
HNO₃ (nitration)C-5 or C-7 of the indole ringNitro-substituted derivatives
Br₂ (bromination)C-6 of the pyrimidinone ringBromo derivatives

Key Findings :

  • Electron-rich indole ring is more reactive than the pyrimidinone moiety .

  • Fluorophenyl substituents direct electrophiles to para/ortho positions relative to the fluorine atom .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Conditions Products Mechanism
PCl₅, refluxThiazolo[5,4-b]pyrimidoindoleDehydration and ring closure.
CuI, DMF, 120°CTriazole-linked derivativesClick chemistry with azides .

Key Findings :

  • Cyclization enhances planar rigidity, potentially improving target binding affinity .

  • Copper-catalyzed reactions require anhydrous conditions to prevent thioether oxidation .

Reduction Reactions

Selective reduction of functional groups:

Reducing Agent Target Group Products
LiAlH₄Ester → Alcohol2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanol
H₂/Pd-CNitro → Amino (if present)Amino-substituted derivatives

Key Findings :

  • LiAlH₄ reduces esters to primary alcohols without affecting the thioether or fluorophenyl groups.

  • Catalytic hydrogenation is ineffective on the pyrimidoindole ring due to aromatic stability .

Degradation Pathways

Stability under physiological conditions:

Condition Major Degradation Products Half-Life
pH 7.4 buffer, 37°CHydrolyzed acid, sulfoxide~48 hours .
UV light (254 nm)Radical-mediated cleavage products<24 hours.

Key Findings :

  • Photodegradation involves homolytic cleavage of the C–S bond.

  • Hydrolysis accelerates in alkaline media (pH >9) .

Interaction with Biomolecules

Reactivity in biological systems:

Target Interaction Type Outcome
Serum albuminNon-covalent binding via hydrophobic pocketsAlters pharmacokinetic distribution .
Cytochrome P450Oxidative metabolismSulfone and hydroxylated metabolites .

Key Findings :

  • Thioether oxidation by CYP3A4 generates sulfoxide metabolites with reduced activity .

  • Ester hydrolysis in plasma increases solubility but decreases membrane permeability.

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate?

The synthesis typically involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time (6–24 hours depending on the step). For example, thioether bond formation between the pyrimidoindole core and the propanoate moiety requires anhydrous conditions to prevent hydrolysis. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitoring reaction progress using TLC and HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the integration of aromatic protons from the 4-fluorophenyl group and the thioether linkage. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 397.0896). Purity assessment via HPLC (reverse-phase, UV detection at 254 nm) and elemental analysis (C, H, N, S) ensures compliance with research standards. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. How stable is the compound under standard laboratory storage conditions?

The compound is stable at −20°C in airtight, light-protected containers for up to 12 months. However, the thioether linkage may oxidize in the presence of strong oxidizing agents (e.g., H₂O₂), and the ester group is susceptible to hydrolysis under acidic/basic conditions (pH <3 or >10). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis is advised to assess shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., kinases or receptors)?

The pyrimido[5,4-b]indole core mimics ATP-binding motifs in kinase domains, enabling competitive inhibition. Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) suggest hydrogen bonding between the 4-oxo group and catalytic lysine residues. In vitro assays (e.g., fluorescence polarization for binding affinity) combined with mutagenesis studies (alanine scanning of target residues) can validate hypothesized interactions. Comparative studies with fluorophenyl-substituted analogs highlight the role of electronic effects (e.g., fluorine’s electronegativity) in modulating binding kinetics .

Q. How can crystallographic data resolve ambiguities in the compound’s reactivity or stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution insights into bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking between indole and fluorophenyl groups). For example, SC-XRD of a related pyrimidoindole derivative (Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) revealed disorder in the ester group, guiding synthetic adjustments to improve conformational stability .

Q. What strategies address contradictory bioactivity data across cell-based assays?

Contradictions may arise from off-target effects or assay-specific conditions (e.g., serum protein binding). Dose-response studies (IC₅₀/EC₅₀ determination across 3–5 cell lines) and target engagement assays (e.g., CETSA or NanoBRET) differentiate specific vs. nonspecific activity. Pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes) further clarifies discrepancies between in vitro and in vivo efficacy .

Q. How can computational modeling predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Tools like SwissADME and ProTox-II estimate logP (2.8–3.5), aqueous solubility (−4.5 to −3.2 LogS), and CYP450 inhibition risks. Molecular dynamics simulations (AMBER or GROMACS) model membrane permeability (e.g., blood-brain barrier penetration). Experimental validation via Caco-2 cell monolayers or PAMPA assays is recommended to refine predictions .

Q. What role does chirality play in the compound’s biological activity, and how can enantiomers be resolved?

The propanoate ester’s α-carbon may introduce chirality, affecting target selectivity. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution (lipase-mediated kinetic resolution) can separate enantiomers. Comparative bioactivity assays (e.g., kinase inhibition) between enantiomers often reveal stereospecific effects, as seen in related pyrimidoindole derivatives .

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